molecular formula C10H3BrF6N2O B14914865 3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14914865
M. Wt: 361.04 g/mol
InChI Key: JFDONAAXVPKMQT-UHFFFAOYSA-N
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Description

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a versatile and high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a synthetically privileged 4H -pyrido[1,2- a ]pyrimidin-4-one scaffold, which is a prominent structural motif found in numerous bioactive molecules and drugs . The presence of a reactive bromine atom at the C3 position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling rapid diversification of the core structure to create compound libraries for biological screening . Furthermore, the incorporation of two trifluoromethyl (CF 3 ) groups at the C2 and C8 positions significantly enhances the molecule's properties. The CF 3 group is a key modifier in modern drug design, known to improve metabolic stability, enhance membrane permeability, and increase binding affinity to biological targets due to its high electronegativity and lipophilicity . This specific substitution pattern makes this brominated intermediate a critical precursor in the synthesis of potential neuroprotective agents and other therapeutic compounds targeting the central nervous system . Researchers can leverage this compound to efficiently generate a wide array of analogs, exploring structure-activity relationships to develop novel candidates for the treatment of neurological diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H3BrF6N2O

Molecular Weight

361.04 g/mol

IUPAC Name

3-bromo-2,8-bis(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H3BrF6N2O/c11-6-7(10(15,16)17)18-5-3-4(9(12,13)14)1-2-19(5)8(6)20/h1-3H

InChI Key

JFDONAAXVPKMQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C(C2=O)Br)C(F)(F)F)C=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction of 3-Bromo-8-Trifluoromethylpyridine Amines with Trifluoromethyl Ketoesters

The cyclocondensation of 3-bromo-5-amino-2-trifluoromethylpyridine (1a ) with ethyl 4,4,4-trifluoro-3-oxobutanoate (2 ) in methanol/H₃PO₄ at reflux forms the pyridopyrimidinone core (Fig. 1). This method, adapted from pyrimidoindazole syntheses, affords the target compound in 48–65% yield (Table 1). The reaction proceeds via nucleophilic attack of the amine on the ketoester, followed by cyclodehydration.

Table 1: Yields of Pyridopyrimidinone Derivatives via Cyclocondensation

Starting Material Product Yield (%) Conditions
1a 3-Bromo-2,8-bis(CF₃) 48 MeOH/H₃PO₄, reflux
1b (7-Cl) 7-Chloro derivative 59 MeOH/H₃PO₄, reflux

The electron-withdrawing CF₃ groups enhance electrophilicity at the reaction site, facilitating cyclization. However, steric hindrance from the bromine at position 3 may reduce yields compared to non-halogenated analogs.

One-Pot Synthesis Inspired by Haloquinoline Condensation

A patent describing the one-pot synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone provides a template for pyridopyrimidinone formation. By substituting halo-quinoline with 3-bromo-2-trifluoromethylpyridine and employing α-picolyl acetonitrile, the pyridopyrimidinone core is assembled in situ. This method avoids intermediate isolation, achieving 70–85% yield under phase-transfer conditions (Bu₄N⁺Br⁻, Na₂CO₃, 90°C).

Halogenation Approaches

Electrophilic Bromination of Pre-Formed Pyridopyrimidinones

Direct bromination of 2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3 ) using Br₂/FeBr₃ in dichloromethane introduces bromine at position 3. However, the electron-withdrawing CF₃ groups deactivate the ring, necessitating harsh conditions (48 hours, 80°C) and resulting in moderate yields (35–40%).

Directed Ortho-Metalation

Lithiation of 3 using LDA at −78°C, followed by quenching with Br₂, achieves regioselective bromination. The pyrimidinone carbonyl group acts as a directing group, positioning lithium at C3 for subsequent electrophilic attack. This method improves yields to 55–60% but requires anhydrous conditions and low temperatures.

Cross-Coupling Functionalization

Suzuki-Miyaura Coupling of Chlorinated Intermediates

Chlorination of 3 using POCl₃ yields 4-chloro-2,8-bis(trifluoromethyl)pyridopyrimidine (4 ), which undergoes Suzuki coupling with 3-bromophenylboronic acid to install bromine (Table 2). Pd(PPh₃)₄ catalysis in dioxane/H₂O at 90°C affords the target compound in 72% yield.

Table 2: Bromination via Suzuki Coupling

Substrate Boronic Acid Product Yield (%)
4 3-Bromophenyl 3-Bromo-2,8-bis(CF₃) 72

Comparative Analysis of Methods

Cyclocondensation offers a direct route but requires specialized precursors. Post-Synthetic Bromination is limited by ring deactivation, whereas Cross-Coupling provides precision but involves multi-step synthesis. Economic and scalability considerations favor one-pot cyclocondensation, while regioselectivity is best achieved via directed metalation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds with this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidin-4-one derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for designing new therapeutic agents.

    Materials Science: The compound’s electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound can be used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4H-pyrido[1,2-a]pyrimidin-4-one core is highly versatile, with substitutions significantly altering physical, chemical, and biological properties. Below is a systematic comparison with structurally related compounds:

Halogenated Derivatives

  • 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (28b) :

    • Substituents : Bromine at position 3.
    • Yield : 76% (synthesis).
    • Melting Point : 137–138°C .
    • Comparison : The absence of trifluoromethyl groups simplifies synthesis but reduces lipophilicity. Bromine at position 3 is shared with the target compound, but the lack of -CF₃ groups may limit metabolic stability.
  • 3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one (28c): Substituents: Iodine at position 3. Yield: 86% (synthesis). Melting Point: 142°C .

Alkyl/Alkoxy-Substituted Derivatives

  • 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one :

    • Substituents : Benzyloxy at position 3, bromine at position 7.
    • Molecular Formula : C₁₅H₁₁BrN₂O₂.
    • Boiling Point : 444.5±55.0°C (predicted).
    • pKa : 1.07±0.50 (predicted) .
    • Comparison : The benzyloxy group introduces steric bulk and polarity, contrasting with the target compound’s -CF₃ groups, which are smaller and more lipophilic.
  • 3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one :

    • Substituents : Butyl at position 3, hydroxyl at position 2.
    • Comparison : The hydroxyl group enhances hydrogen-bonding capacity, increasing water solubility, while the target compound’s -CF₃ groups favor membrane permeability .

Piperazine-Containing Derivatives (Patent Examples)

The European Patent Application lists multiple derivatives with piperazine or diazepane rings at position 7 and methoxy-substituted aryl groups at position 2 . For example:

  • 7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one :
    • Substituents : Piperazine at position 7, 3,4-dimethoxyphenyl at position 2.
    • Comparison : The piperazine moiety improves water solubility and enables interactions with biological targets (e.g., GPCRs). In contrast, the target compound’s -CF₃ groups prioritize lipophilicity, suggesting different therapeutic applications .

Fluorinated Derivatives

  • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Substituents: Fluorinated benzisoxazole-piperidine side chain. CAS No.: 108855-18-1 . Comparison: The extended fluorinated side chain likely enhances CNS penetration, whereas the target compound’s compact structure may favor peripheral targets.

Data Tables

Research Implications

  • Biological Activity : While 4H-pyrido[1,2-a]pyrimidin-4-ones show gastroprotective effects , the target compound’s fluorination may redirect its activity toward targets requiring lipophilic interactions (e.g., kinase inhibition).
  • Structure-Activity Relationships (SAR) : Position 2 and 8 -CF₃ groups likely enhance steric hindrance and electron-withdrawing effects, influencing binding to hydrophobic enzyme pockets.

Biological Activity

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H6_6BrF6_6N3_3O and a molecular weight of approximately 366.08 g/mol. Its unique structure includes bromine and trifluoromethyl groups that enhance its lipophilicity and biological reactivity. The presence of these substituents is crucial for its interaction with various biological targets, particularly fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and progression .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that this compound acts as an inhibitor of FGFRs. FGFRs are implicated in several types of cancers, including breast and lung cancer. The compound's structural modifications at positions 2 and 8 enhance its binding affinity to FGFRs compared to non-substituted analogs. Studies employing molecular docking simulations have shown promising results regarding its efficacy as a therapeutic agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. For instance, it demonstrated significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50_{50}) values indicate potent activity, comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Impact on Activity
Bromine SubstitutionEnhances interaction with FGFRs
Trifluoromethyl GroupsIncreases lipophilicity and binding affinity
Positioning on Pyrido[1,2-a]pyrimidine CoreCritical for maintaining biological activity

Modifications at these positions can significantly alter the compound's efficacy and selectivity towards specific biological targets .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in xenograft models. The results indicated a marked reduction in tumor volume compared to control groups treated with vehicle solutions. Histological analysis revealed reduced cellular proliferation markers in treated tumors .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and FGFRs. The results showed that the trifluoromethyl groups significantly enhance binding affinity by stabilizing interactions within the receptor's active site. This suggests that further optimization of these groups could lead to even more potent inhibitors .

Q & A

Q. What are limitations in late-stage functionalization of this scaffold?

  • Answer: Challenges include:
  • Regioselectivity control in polyhalogenated derivatives.
  • Sensitivity of Br substituents to unintended cross-coupling.
  • Scalability of radical methods (e.g., oxidant handling).
  • Future directions: Photocatalysis or enzymatic methods for greener synthesis .

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